1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea
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Overview
Description
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Preparation Methods
The synthesis of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylamine and thiourea under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, leading to strong binding affinity with its targets. Molecular docking studies have shown that the compound can form stable complexes with proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[(trifluoromethyl)phenyl]thiourea: This compound exhibits similar biological activity but differs in the alkyl chain length, which can affect its binding affinity and stability.
1-(2-Fluorophenethyl)-3-[(trifluoromethyl)phenyl]thiourea: The presence of a fluorine atom in the phenyl ring introduces additional electronic effects, potentially altering the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H12F3N3S/c1-2-15-10(18)17-16-7-8-5-3-4-6-9(8)11(12,13)14/h3-7H,2H2,1H3,(H2,15,17,18)/b16-7+ |
InChI Key |
VMVPNZYAEDBYES-FRKPEAEDSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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